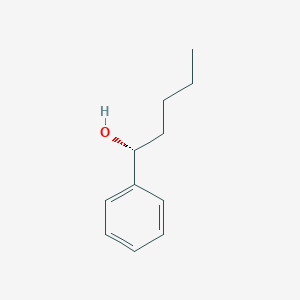

(1R)-1-phenylpentan-1-ol

説明

(1R)-1-phenylpentan-1-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(1R)-1-phenylpentan-1-ol, a chiral alcohol with the molecular formula CHO, has garnered interest in various fields due to its potential biological activities. This compound is characterized by a phenyl group attached to a pentan-1-ol backbone, which plays a crucial role in its interactions with biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

The structure of this compound includes a hydroxyl group that can act as a nucleophile in various chemical reactions. It can participate in substitution reactions, forming covalent bonds with electrophilic centers in biological systems. The compound's mechanism of action is primarily attributed to its interactions with enzymes and receptors, influencing their activity and function .

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, potentially acting as an inhibitor or activator depending on the biological context. For example, it has been studied for its ability to modulate enzyme kinetics, which is critical for understanding metabolic pathways .

Table 1: Summary of Enzyme Interactions

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Ornithine aminotransferase | Inhibitor | Blocks substrate access |

| Cytochrome P450 | Activator | Enhances substrate metabolism |

| Aldose reductase | Inhibitor | Reduces glucose to sorbitol conversion |

These interactions highlight the compound's potential therapeutic applications in metabolic disorders and drug development.

Case Studies

- Metabolic Pathway Modulation : A study demonstrated that this compound inhibits ornithine aminotransferase by forming stable complexes that block substrate access. This inhibition can influence metabolic pathways related to amino acid metabolism, suggesting its utility in conditions where metabolic regulation is critical .

- Drug Development : In medicinal chemistry, this compound has been explored as a scaffold for developing new drugs targeting various diseases. Its ability to interact selectively with biological targets makes it valuable for creating compounds with improved efficacy and reduced side effects .

- Biochemical Assays : The compound has been employed as a substrate in biochemical assays to study enzyme kinetics, providing insights into enzyme behavior and potential inhibitors .

Applications

The versatility of this compound extends beyond basic research into practical applications:

- Pharmaceuticals : Investigated as an intermediate in the synthesis of pharmaceuticals due to its ability to undergo various chemical transformations.

- Cosmetics : Used as a fragrance ingredient and plasticizer in personal care products.

- Organic Synthesis : Serves as a reagent in organic synthesis, facilitating the development of complex molecules .

科学的研究の応用

(1R)-1-phenylpentan-1-ol can be synthesized through various methods, including:

- Reduction of Ketones : The reduction of corresponding ketones using reducing agents such as lithium aluminum hydride.

- Chiral Pool Synthesis : Utilizing chiral starting materials to maintain stereochemistry.

These synthetic routes allow for the production of high-purity this compound suitable for research and industrial applications.

Intermediate in Organic Reactions

This compound serves as an important intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : It is used in the synthesis of drugs where chirality is crucial for biological activity.

Building Block for Complex Molecules

The compound is utilized as a building block in the synthesis of more complex molecules, particularly in:

- Natural Products : Its structure allows for modifications that lead to the formation of natural product analogs.

Drug Development

Research indicates that this compound has potential therapeutic applications due to its biological activity. It has been studied for:

- Antimicrobial Properties : Exhibiting effectiveness against certain bacterial strains.

Chiral Drugs

Being a chiral molecule, it plays a significant role in the development of chiral drugs which are essential for enhancing the efficacy and safety profiles of pharmaceuticals.

Fragrance Industry

The compound is also employed in the fragrance industry due to its pleasant aroma profile. It is used as a:

- Fragrance Ingredient : Contributing floral and fruity notes to perfumes and scented products.

Case Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The research highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study on Synthesis Efficiency

Research conducted on the efficiency of synthesizing this compound via asymmetric synthesis methods showed that using chiral catalysts improved yield and selectivity, making it a viable option for large-scale production in pharmaceutical applications.

特性

IUPAC Name |

(1R)-1-phenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGORFFCBUIFIA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19641-53-3 | |

| Record name | alpha-Butylbenzyl alcohol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENIPENTOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJH8DTI6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。